2-Fluoro-5-nitro-1,3-thiazole
Description
Structure
3D Structure
Properties
CAS No. |
130080-39-6 |
|---|---|
Molecular Formula |
C3HFN2O2S |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
2-fluoro-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C3HFN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H |
InChI Key |
BCVQTNQOJXCIMX-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)F)[N+](=O)[O-] |
Canonical SMILES |
C1=C(SC(=N1)F)[N+](=O)[O-] |
Synonyms |
Thiazole, 2-fluoro-5-nitro- (9CI) |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 5 Nitro 1,3 Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise atomic connectivity of organic molecules. For 2-Fluoro-5-nitro-1,3-thiazole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide a complete picture of the molecular framework.
Analysis of Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) Chemical Shifts and Coupling Constants
The structure of this compound contains a single hydrogen atom, three carbon atoms, and one fluorine atom, each providing a unique NMR signature.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would display three distinct signals corresponding to the three carbon atoms of the thiazole (B1198619) ring.
C2: This carbon, directly bonded to the highly electronegative fluorine atom, is expected to show a large one-bond carbon-fluorine coupling constant (¹JC-F). Its chemical shift would be significantly influenced by the fluorine substituent.
C4: This carbon is bonded to the single proton (H4) and would appear as a doublet in a proton-coupled ¹³C spectrum.
C5: Attached to the nitro group, this carbon would be shifted downfield due to the group's strong deshielding effect.
Fluorine (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.govdtic.mil A single resonance would be expected for the fluorine atom at the C2 position. The chemical shift provides information about the electronic environment of the fluorine atom. magritek.comresearchgate.net This signal would appear as a doublet due to coupling with the H4 proton.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: These are predicted values based on general principles and data from analogous compounds, as direct experimental values are not available in the cited literature.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | H4 | 8.0 - 8.5 | Doublet (d) | ⁴JH-F ≈ 1-5 |
| ¹³C | C2 | 155 - 165 | Doublet (d) | ¹JC-F ≈ 200-250 |
| ¹³C | C4 | 120 - 130 | Singlet | - |
| ¹³C | C5 | 145 - 155 | Singlet | - |
| ¹⁹F | F2 | -100 to -120 | Doublet (d) | ⁴JF-H ≈ 1-5 |
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Confirmation
Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity established by 1D NMR.
COSY (Correlation Spectroscopy): As there is only one proton in the molecule, a standard ¹H-¹H COSY experiment would not be informative for establishing proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would show a single cross-peak, definitively linking the proton signal (H4) to the C4 carbon signal, confirming the C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. researchgate.net For this compound, the H4 proton would be expected to show correlations to both the C2 and C5 carbons. This would provide unequivocal evidence for the arrangement of the substituents around the thiazole ring. A correlation between the fluorine atom and H4 could also be observed in a ¹⁹F-¹H HMBC experiment.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (FT-IR) and Raman Spectroscopy for Nitro Group and Thiazole Ring Vibrations
The vibrational spectrum of this compound would be dominated by absorptions corresponding to the nitro group and the thiazole ring system.
Nitro Group (NO₂): The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). Based on analogous nitroaromatic compounds, these bands are expected to be strong in the FT-IR spectrum. orientjchem.org For compounds like 2-Bromo-5-nitrothiazole (B146120) and 5-nitro-1,3-benzodioxole, these vibrations appear in distinct regions. orientjchem.orgjchps.com
Thiazole Ring: The thiazole ring exhibits several characteristic vibrations, including C=N, C=C, and C-S stretching modes, as well as ring breathing and deformation modes. The C-S stretching vibration is typically found in the lower wavenumber region of the spectrum.
Table 2: Predicted Vibrational Frequencies for this compound Note: Predicted ranges are based on data from analogous compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |
| Nitro (NO₂) | Asymmetric Stretch (νas) | 1520 - 1600 | Strong (IR) |
| Nitro (NO₂) | Symmetric Stretch (νs) | 1340 - 1380 | Strong (IR) |
| Thiazole Ring | C=N Stretch | 1600 - 1650 | Medium |
| Thiazole Ring | Ring Vibrations | 1400 - 1500 | Medium-Strong |
| Thiazole Ring | C-S Stretch | 650 - 850 | Medium-Weak |
| C-F Bond | C-F Stretch | 1000 - 1200 | Strong (IR) |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. The calculated exact mass of this compound (C₃HFN₂O₂S) is 149.9837 Da.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by matching the experimentally determined mass to the calculated mass with high precision. Electron impact (EI) ionization would likely induce fragmentation, providing structural clues. Based on studies of similar nitro-thiazole compounds, plausible fragmentation pathways could include: nih.gov
Loss of the nitro group (NO₂, 46 Da).
Loss of nitric oxide (NO, 30 Da).
Cleavage of the thiazole ring, potentially leading to fragments such as [M-NO₂-HCN]⁺ or other sulfur- and nitrogen-containing ions.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z (Da) | Description |
| [M]⁺ | [C₃HFN₂O₂S]⁺ | 149.9837 | Molecular Ion |
| [M-NO]⁺ | [C₃HFN₂OS]⁺ | 119.9891 | Loss of Nitric Oxide |
| [M-NO₂]⁺ | [C₃HFSN]⁺ | 103.9942 | Loss of Nitro Group |
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and details of intermolecular interactions in the solid state. Although a crystal structure for this compound is not available in the searched literature, analysis of related structures such as 2-fluoro-N-(1,3-thiazol-2-yl)benzamide and 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide allows for informed predictions. usta.edu.coiucr.orgresearchgate.net
It is expected that the this compound molecule would be largely planar. In the crystalline state, molecules would likely pack in a way that maximizes stabilizing intermolecular forces. These could include:
π-π Stacking: The electron-deficient thiazole ring could engage in stacking interactions with neighboring rings.
Weak Hydrogen Bonding: The C4-H group could act as a weak hydrogen bond donor to the oxygen atoms of the nitro group or the nitrogen atom of an adjacent thiazole ring.
Halogen Bonding: The fluorine atom might participate in halogen bonding interactions with electronegative atoms of neighboring molecules.
Obtaining a crystal structure would provide precise geometric parameters (Table 4) and confirm the nature and geometry of these non-covalent interactions, which govern the material's solid-state properties.
Table 4: Required Parameters from a Hypothetical X-ray Crystallography Study
| Parameter | Information Provided |
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating unit |
| Bond Lengths (e.g., C-F, C-S, N-O) | Precise distances between bonded atoms |
| Bond Angles (e.g., F-C2-N, S-C5-N) | Angles between three connected atoms |
| Torsion Angles | Conformation and planarity of the molecule |
| Intermolecular Contacts | Distances and angles of non-covalent interactions (e.g., hydrogen bonds, π-stacking) |
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Information not available.
Elucidation of Crystal Packing and Non-Covalent Interactions
Information not available.
Computational and Theoretical Investigations of 2 Fluoro 5 Nitro 1,3 Thiazole
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Fluoro-5-nitro-1,3-thiazole at the atomic level. DFT methods, particularly functionals like B3LYP, are commonly used for their balance of accuracy and computational efficiency in studying thiazole (B1198619) derivatives and nitroaromatic systems. mdpi.comresearchgate.net These calculations are often performed using basis sets such as 6-311++G(d,p), which provide a flexible description of the electron distribution. researchgate.net
Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsion) angles.
In related nitro-thiazole structures, the planarity between the thiazole ring and the nitro group is a key feature. For instance, in a similar compound, 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, the dihedral angle between the thiazole ring and the attached benzamide (B126) group is significant, indicating some rotation is possible. nih.gov For this compound, a key point of analysis would be the dihedral angle between the nitro group and the thiazole ring. The presence of the fluorine atom at the 2-position may influence this planarity through steric or electronic effects. Conformational analysis, which involves mapping the energy as a function of torsion angle rotation, would reveal the energy barriers between different conformations.
| Parameter | Description | Typical Computational Approach | Expected Finding for this compound |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT (e.g., B3LYP/6-311++G(d,p)) geometry optimization. | C-F, C-N (nitro), N-O, and thiazole ring bond lengths will be determined. The C-NO2 bond may be slightly shortened due to electron-withdrawing effects. |
| Bond Angles | The angle formed between three connected atoms. | DFT geometry optimization. | The angles within the thiazole ring and the geometry around the nitro group (O-N-O angle) are calculated. |
| Dihedral Angles | The angle between two intersecting planes, crucial for conformational analysis. | Potential Energy Surface (PES) scan by rotating the C-C-N-O bond of the nitro group. | The molecule is expected to be largely planar to maximize conjugation, but slight twisting of the nitro group may occur. |
This table presents expected parameters based on typical computational studies of similar molecules.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive and less stable. researchgate.net
For nitro-containing thiazole derivatives, the HOMO is often distributed over the thiazole ring, while the LUMO is typically localized on the electron-withdrawing nitro group. researchgate.net This distribution facilitates intramolecular charge transfer. In this compound, the electron-donating character of the thiazole ring and the strong electron-withdrawing nature of the nitro group would lead to a significant charge separation in the excited state. The fluorine atom would further modulate this electronic landscape.
| Parameter | Description | Significance | Typical Calculated Values for Nitro-Aromatic Systems (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (ionization potential). acs.org | -8.0 to -6.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electron affinity). acs.org | -1.0 to -3.0 |
| ΔE (Energy Gap) | The energy difference between LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. mdpi.comresearchgate.net | 3.5 to 5.0 |
This table provides representative energy ranges based on DFT calculations for related molecules. mdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule's surface. growingscience.com They help identify regions that are prone to electrophilic and nucleophilic attack. researchgate.net The different colors on an MEP map represent different electrostatic potential values: red indicates electron-rich regions (negative potential, susceptible to electrophilic attack), while blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net
In molecules containing a nitro group, the area around the oxygen atoms is typically the most electron-rich (red), while the region near the nitro-group nitrogen and the adjacent ring carbon is electron-deficient (blue). researchgate.netgrowingscience.com For this compound, the MEP map would likely show a strong negative potential around the nitro group's oxygen atoms and the thiazole's nitrogen atom. Conversely, a positive potential would be expected around the hydrogen atoms and the carbon atom attached to the fluorine, making these sites susceptible to nucleophilic interaction.
Analysis of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)
To quantify the reactivity predicted by FMO and MEP analysis, global and local reactivity descriptors are calculated. These parameters are derived from the changes in electron density.
Global Reactivity Descriptors:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. acs.org
Local Reactivity Descriptors:
Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. mdpi.com A high value of f+(r) on an atom indicates it is a good site for a nucleophilic attack, while a high value of f-(r) suggests it is susceptible to electrophilic attack. The presence of nitro groups can strongly affect the distribution of frontier orbitals and lead to interesting, sometimes low or even negative, Fukui function values in certain parts of a molecule. mdpi.com
For this compound, the C5 carbon of the thiazole ring, being attached to the nitro group, is expected to be a primary site for nucleophilic attack, which would be reflected in a high Fukui function value. nih.gov
Reaction Mechanism Elucidation and Transition State Calculations
Theoretical chemistry can be used to model the entire pathway of a chemical reaction, providing insights into its mechanism. This is achieved by locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy barrier of the reaction.
For this compound, computational studies could elucidate mechanisms such as nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. Calculations would involve:
Optimizing the geometries of the reactants, products, and any intermediates.
Locating the transition state structure connecting them.
Calculating the activation energy, which provides information on the reaction rate.
In studies of related thiazoles, computational methods have been used to explain regioselectivity and the polar character of cycloaddition reactions by analyzing the properties of the transition states. nih.gov
Solvent Effects and Their Impact on Molecular Properties and Reactivity
Reactions are typically carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent. researchgate.net The solvent's polarity (dielectric constant) can alter the charge distribution, dipole moment, and the energies of the HOMO and LUMO. researchgate.net
For a polar molecule like this compound, moving from a nonpolar solvent to a polar one (e.g., from toluene (B28343) to ethanol) would be expected to:
Increase the dipole moment.
Stabilize charged or highly polar states, potentially lowering the HOMO-LUMO energy gap.
Affect the activation energies of reactions, thereby changing reaction rates.
Studies on similar substituted benzothiazoles have shown that dipole moments and relative stability are indeed influenced by the dielectric constant of the solvent. researchgate.net
Chemical Reactivity and Transformation Studies of 2 Fluoro 5 Nitro 1,3 Thiazole
Reactivity at the Fluorine Atom
The fluorine atom at the C2 position of the thiazole (B1198619) ring is a primary site for chemical modification, largely due to the electronic influence of the adjacent ring nitrogen and the activating effect of the C5-nitro group.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Thiazole Ring
The 2-Fluoro-5-nitro-1,3-thiazole system is highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the ring's sulfur and nitrogen atoms, significantly polarizes the C-F bond, making the C2 carbon atom electrophilic and susceptible to attack by nucleophiles. The fluorine atom serves as an excellent leaving group in these reactions.
A wide range of nucleophiles can displace the fluorine atom under relatively mild conditions. This reactivity is analogous to that observed in other activated fluoroaromatic systems, such as fluoronitrobenzenes. d-nb.infobeilstein-journals.orgrsc.org The reactions are typically carried out in polar aprotic solvents like DMF or DMSO and may be facilitated by a base to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity. beilstein-journals.org
Table 1: Representative SNAr Reactions on Activated Fluoro-Aromatic Systems
| Nucleophile | Reagent Example | Typical Conditions | Product Type |
|---|---|---|---|
| Oxygen | Methanol, Ethanol, Phenol | KOH or NaH in alcohol/DMF | 2-Alkoxy/Aryloxy-5-nitrothiazole |
| Sulfur | Thiophenol | K₂CO₃ in DMF | 2-Arylthio-5-nitrothiazole |
This table presents generalized conditions based on reactions with analogous activated fluoroaromatic compounds.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
The C-F bond in this compound can also participate in transition-metal-catalyzed cross-coupling reactions, although this is generally more challenging than with heavier halogens like bromine or iodine. The activation provided by the nitro group is often crucial for the oxidative addition step in the catalytic cycle of palladium. worktribe.com These reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings are theoretically applicable. worktribe.comacs.org The success of these couplings often depends on the choice of a suitable palladium catalyst, ligand, and reaction conditions to facilitate the activation of the strong C-F bond. mdpi.comnih.gov
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 2-Aryl-5-nitrothiazole |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | 2-Alkynyl-5-nitrothiazole |
This table illustrates potential applications of cross-coupling reactions to the 2-fluoro-5-nitrothiazole scaffold based on established methods for other fluoroaromatics. worktribe.comresearchgate.net
Reactivity of the Nitro Group
The nitro group is not merely an activating group; it is also a functional handle that can undergo various chemical transformations.
Role of the Nitro Group as an Activating or Directing Group in Ring Transformations
The primary role of the nitro group is its powerful electron-withdrawing effect, which it exerts through both inductive and resonance effects. This deactivates the thiazole ring towards electrophilic substitution but strongly activates it towards nucleophilic attack. analis.com.my As discussed in section 5.1.1, it is the key activator for SNAr reactions at the C2 position. The nitro group at C5 directs incoming nucleophiles to attack the C2 position, which is para to the nitro group and also activated by the adjacent ring nitrogen.
Reactivity of the Thiazole Ring System
The 1,3-thiazole ring is an aromatic heterocycle with its own intrinsic reactivity patterns, which are significantly modulated by the attached fluoro and nitro substituents. nih.govmdpi.com Thiazole itself can undergo electrophilic substitution, typically at the C5 position. However, in this compound, the presence of the deactivating nitro group makes such reactions highly unlikely.
The thiazole ring is generally stable but can be susceptible to cleavage under harsh conditions. The most significant aspect of the ring's reactivity in this specific molecule is its role in facilitating the reactions at the substituent positions. The π-electron system and the heteroatoms influence the electrophilicity of the carbon atoms, making the C2 position the most reactive site for nucleophilic attack, a vulnerability that is fully exploited in SNAr reactions. nih.gov The electron-deficient nature of the ring also makes it a potential dienophile in certain cycloaddition reactions, although this reactivity is less common for this particular substitution pattern. acs.org
Electrophilic and Nucleophilic Substitution Patterns
The reactivity of this compound is dominated by the interplay between the electron-deficient nature of the thiazole ring, the potent electron-withdrawing nitro group at the C-5 position, and the fluorine atom at the C-2 position.
Electrophilic Substitution: The thiazole ring is inherently electron-deficient, and this characteristic is greatly amplified by the C-5 nitro group. mdpi.commdpi.com Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution. Reactions with electrophiles at the single unsubstituted C-4 position are generally unfavorable and would require harsh reaction conditions, with limited synthetic utility. Theoretical studies on thiazole derivatives confirm that electron-withdrawing substituents decrease the susceptibility of the ring to electrophilic attack. researchgate.net
Nucleophilic Substitution: The C-2 position of the thiazole ring is highly activated for nucleophilic aromatic substitution (SNAr). The fluorine atom serves as an excellent leaving group, and its displacement is facilitated by the stabilization of the intermediate Meisenheimer-type complex by the C-5 nitro group. This high reactivity allows for the substitution of the fluorine atom with a wide range of nucleophiles under relatively mild conditions.
This reactivity pattern is analogous to other nitro-activated fluoro-aromatic compounds, such as 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which readily undergoes substitution of its fluorine atom with oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org Similarly, studies on 2-bromo-5-nitrothiazole (B146120) have shown that the halogen is easily displaced by thiol nucleophiles to form 2-thioether derivatives, highlighting the susceptibility of the C-2 position to nucleophilic attack. nih.gov A variety of nucleophiles can be employed to generate a diverse library of 2-substituted-5-nitrothiazoles.
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Oxygen Nucleophiles | Alkoxides (e.g., Sodium Methoxide), Phenoxides | 2-Alkoxy/Aryloxy-5-nitrothiazoles |
| Sulfur Nucleophiles | Thiols (e.g., Thiophenol), Thiolates | 2-(Alkyl/Aryl)thio-5-nitrothiazoles |
| Nitrogen Nucleophiles | Primary/Secondary Amines (e.g., Piperidine), Anilines | 2-Amino-5-nitrothiazoles |
| Carbon Nucleophiles | Activated Methylene Compounds (e.g., Malonates) | 2-Alkyl-5-nitrothiazoles |
Derivatization at Unsubstituted Positions of the Thiazole Ring
The only unsubstituted carbon on the ring, C-4, is the primary site for derivatization that does not involve substitution of the existing fluorine or nitro groups. Due to the strong activation by the adjacent nitro group, the C-4 hydrogen is susceptible to deprotonation and can react via pathways like the Vicarious Nucleophilic Substitution (VNS) of hydrogen.
The VNS reaction is a powerful method for C-H functionalization in electron-deficient aromatic and heteroaromatic systems. In this reaction, a nucleophile bearing a leaving group at the nucleophilic center attacks the ring at the C-4 position. Subsequent base-induced elimination of the leaving group and a ring proton results in the formal substitution of the C-4 hydrogen. This methodology has been successfully applied to related nitro-aromatic systems to introduce carbon, oxygen, and nitrogen nucleophiles. beilstein-journals.org
| Nucleophile Type | Reagent Example | Introduced Group | Resulting Product Class |
|---|---|---|---|
| Carbon Nucleophiles | Chloromethyl phenyl sulfone | -CH₂SO₂Ph | 2-Fluoro-4-(phenylsulfonylmethyl)-5-nitrothiazoles |
| Oxygen Nucleophiles | tert-Butyl hydroperoxide (in the presence of a base) | -OH | 2-Fluoro-4-hydroxy-5-nitrothiazoles |
| Nitrogen Nucleophiles | 4-Amino-1,2,4-triazole | -NH₂ | 2-Fluoro-4-amino-5-nitrothiazoles |
Heterocycle Ring-Opening and Ring-Closure Chemistry
The thiazole ring, while aromatic, can undergo ring-opening reactions when treated with specific strong nucleophiles or bases. This reactivity can be exploited to synthesize other heterocyclic systems or acyclic intermediates. The presence of the nitro group can influence the pathway of these transformations.
One potential mechanism is an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type reaction. In such a process, a nucleophile (commonly an amine or amide) attacks an electrophilic center in the ring, leading to the cleavage of a ring bond. The resulting open-chain intermediate can then cyclize in a different manner to form a new heterocyclic ring. For instance, studies on other sulfur-nitrogen heterocycles have demonstrated that treatment with primary amines can lead to ring transformation, where the initial ring is opened and subsequently reclosed to form a different system, such as a 1,2,5-thiadiazole, with the expulsion of hydrogen sulfide. mdpi.com In the case of this compound, a strong nitrogen nucleophile could potentially attack the C-2 or C-4 positions, initiating a ring-opening cascade that could lead to rearranged thiazoles or other five- or six-membered heterocycles after subsequent ring closure. mdpi.com
Advanced Applications in Organic Synthesis and Molecular Design Utilizing 2 Fluoro 5 Nitro 1,3 Thiazole
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
2-Fluoro-5-nitro-1,3-thiazole is a pivotal intermediate in the synthesis of a wide array of complex organic molecules. The fluorine atom at the 2-position acts as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups and the construction of more elaborate molecular frameworks.
For instance, the thiol group of triazoles can readily displace the fluorine atom in 2-fluoro-5-nitrothiazole to form new carbon-sulfur bonds, a key step in the synthesis of certain triazole and thiadiazole derivatives. nih.gov This reactivity is crucial for creating compounds with potential biological activities. The nitro group, being a strong electron-withdrawing group, activates the thiazole (B1198619) ring for such nucleophilic attacks.
The utility of fluorinated building blocks like this compound is well-established in drug discovery and medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs). ossila.cominnospk.com The introduction of fluorine can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.
An example of its application is in the synthesis of 2-acylamino-5-nitro-1,3-thiazoles, which have shown activity against various protozoa. mdpi.com The synthesis of these complex molecules relies on the reactivity of the this compound core to introduce the necessary acylamino side chains.
Table 1: Examples of Complex Molecules Synthesized Using this compound as a Building Block
| Resulting Compound Class | Key Reaction | Significance |
| Triazole and Thiadiazole derivatives | Nucleophilic aromatic substitution | Potential JNK inhibitors nih.gov |
| 2-Acylamino-5-nitro-1,3-thiazoles | Acylation and substitution | Antiprotozoal agents mdpi.com |
Development of Novel Scaffolds for Diverse Chemical Libraries
The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its wide range of biological activities. nih.govmdpi.com this compound, with its reactive sites, is an excellent starting material for generating diverse chemical libraries based on the thiazole scaffold.
The ability to perform selective substitutions at the 2-position allows for the introduction of a wide variety of substituents, leading to the creation of libraries of compounds with diverse chemical properties. mdpi.com This diversity is crucial for high-throughput screening efforts aimed at identifying new drug candidates. For example, by reacting 2-fluoro-5-nitrothiazole with different thiols, a library of compounds with varying aryl and alkyl thio-ether side chains can be generated. nih.gov
Furthermore, the nitro group can be chemically modified, for instance, by reduction to an amino group, which can then be further functionalized. This sequential modification strategy greatly expands the chemical space that can be explored from this single starting material. The development of such libraries is instrumental in the discovery of novel compounds with potential therapeutic applications, including antimicrobial and anticancer agents. mdpi.comnih.gov
Table 2: Strategies for Generating Diverse Scaffolds from this compound
| Modification Strategy | Resulting Functionality | Potential Application |
| Nucleophilic substitution at C2 | Varied side chains | Drug discovery, materials science |
| Reduction of nitro group | Amino group | Further functionalization for library expansion |
Precursor for Advanced Radiochemical Synthesis (e.g., 18F-Labeled Tracers)
The field of positron emission tomography (PET) heavily relies on the synthesis of radiotracers labeled with positron-emitting isotopes, with fluorine-18 (B77423) (18F) being one of the most important due to its favorable decay characteristics. nih.gov this compound and its derivatives are valuable precursors in the synthesis of 18F-labeled PET tracers.
The presence of a nitro group activates the thiazole ring for nucleophilic aromatic substitution, making it possible to introduce the [18F]fluoride ion. This reaction is a cornerstone of modern radiochemistry. For instance, the synthesis of [18F]FPEB, a PET tracer for metabotropic glutamate (B1630785) receptor 5, showcases the importance of such precursors. acs.org Although not directly using this compound, the principles of activating a ring for 18F-labeling are similar.
The synthesis of 18F-labeled 2-fluoroadenosine (B10117) has also been developed, highlighting the utility of nitro-activated precursors in accessing complex radiolabeled molecules. researchgate.net The general strategy involves the displacement of a leaving group, often a nitro group or a halogen, with [18F]fluoride. The efficiency of these radiolabeling reactions is critical due to the short half-life of 18F (109.7 minutes). nih.gov
Table 3: Key Aspects of Using this compound Derivatives in Radiochemistry
| Feature | Importance in Radiosynthesis | Example Application |
| Nitro group activation | Facilitates nucleophilic [18F]fluorination | Synthesis of 18F-labeled PET tracers acs.orgresearchgate.net |
| Short reaction times | Crucial due to the short half-life of 18F | Efficient production of radiopharmaceuticals |
Design of Chemical Probes for Exploring Molecular Recognition
Chemical probes are essential tools for studying biological processes and molecular recognition events. The unique electronic and structural features of this compound make it an attractive scaffold for the design of such probes.
The fluorinated and nitrated thiazole core can be incorporated into larger molecules designed to interact with specific biological targets, such as enzymes or receptors. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding affinity and selectivity. The nitro group, being a strong dipole, can also influence molecular recognition through electrostatic interactions.
For example, fluorescent probes for detecting nucleophiles have been synthesized using related building blocks like 2-fluoro-5-nitrobenzoic acid. ossila.com The principle of using a fluorinated, electron-deficient aromatic system as a reactive site for a probe can be extended to this compound. The inherent fluorescence of some thiazole derivatives can also be exploited in the design of "turn-on" or "turn-off" fluorescent probes.
Utilization in Cascade Reactions and Tandem Processes
Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. The reactivity of this compound makes it a suitable substrate for such processes.
The initial nucleophilic substitution of the fluorine atom can trigger a subsequent intramolecular reaction, leading to the rapid construction of complex heterocyclic systems. For example, a domino alkylation-cyclization reaction has been used to synthesize 2-aminothiazoles and related fused heterocyclic systems. sciencescholar.us While this specific example may not directly involve this compound, the underlying principle of using a reactive heterocyclic building block to initiate a cascade is applicable.
The development of cascade reactions involving this compound would offer a powerful and atom-economical approach to synthesizing novel and structurally diverse molecules. This area of research holds significant promise for the efficient production of chemical libraries and complex target molecules.
Future Research Directions and Challenges in 2 Fluoro 5 Nitro 1,3 Thiazole Chemistry
Development of Environmentally Benign and Sustainable Synthetic Methodologies
Key research directions include:
Alternative Nitration Strategies: Moving away from classical mixed-acid conditions is a priority. Research into alternative nitrating agents that operate under milder conditions is crucial. One promising avenue is ipso nitration, where a pre-existing functional group on the thiazole (B1198619) ring is replaced by a nitro group, offering greater regioselectivity and avoiding harsh acidic environments. nih.gov
Green Solvents and Catalysts: The exploration of renewable starting materials, non-toxic catalysts, and environmentally friendly solvents is essential. nih.govresearchgate.net Methodologies utilizing recyclable catalysts, such as chitosan (B1678972) hydrogels or magnetic nanoparticles, under alternative energy sources like microwave or ultrasonic irradiation, are being investigated for thiazole synthesis in general and could be adapted for this specific compound. mdpi.combepls.comacs.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. sruc.ac.uk Multi-component, one-pot reactions represent a powerful strategy to achieve this, reducing the number of steps and minimizing waste generation. bepls.comresearchgate.net
| Approach | Traditional Method (e.g., for Nitroaromatics) | Potential Sustainable Alternative | Key Advantages |
|---|---|---|---|
| Nitration | Concentrated HNO₃/H₂SO₄ | Ipso-nitration, milder nitrating agents | Improved safety, higher regioselectivity, reduced acid waste. nih.gov |
| Catalysis | Stoichiometric reagents | Recyclable biocatalysts, nanocatalysts | Catalyst reusability, milder reaction conditions. mdpi.comacs.org |
| Energy Source | Conventional heating | Microwave irradiation, ultrasound | Reduced reaction times, higher yields. bepls.com |
| Overall Strategy | Multi-step synthesis with isolation | One-pot, multi-component reactions | Increased efficiency, less solvent waste. researchgate.net |
Exploration of Novel Catalytic Systems for Efficient Transformations
Catalysis is central to modern organic synthesis, and the development of novel catalytic systems is critical for the efficient and selective functionalization of this compound. The focus is on discovering catalysts that can facilitate challenging transformations under mild conditions.
Future research in this area includes:
Transition Metal Catalysis: Ruthenium, cobalt, and palladium-based catalysts have shown great promise in C-H bond functionalization, which could be applied to introduce or modify substituents on the thiazole ring. rsc.orgmdpi.com For instance, palladium-catalyzed cross-coupling reactions could be used to introduce the fluorine atom or other functionalities.
Organocatalysis: The use of small organic molecules as catalysts offers a sustainable alternative to metal-based systems. Bifunctional organocatalysts, such as those derived from quinine, have been successfully used in asymmetric reactions involving fluorinated thiazole precursors, indicating their potential for creating chiral derivatives. acs.org
Calcium Catalysis: As an earth-abundant and environmentally benign metal, calcium is an attractive candidate for green catalysis. Calcium-catalyzed methods have been developed for the sustainable synthesis of 5-aminothiazoles and could be explored for transformations involving this compound. nih.govresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. europa.euewadirect.com Integrating the synthesis of this compound with flow chemistry and automated platforms is a key direction for improving safety, scalability, and reproducibility.
Key aspects of this integration include:
Enhanced Safety and Control: Flow reactors have a high surface-area-to-volume ratio, allowing for superior heat dissipation and precise temperature control. europa.eu This minimizes the risk of thermal runaways, which is a major concern in nitration reactions. ewadirect.com The small reactor volume also means that only a minimal amount of hazardous material is present at any given time. europa.eu
Increased Efficiency and Scalability: Continuous flow processes can be run for extended periods, allowing for large-scale production without the need for large batch reactors. ewadirect.com Reactions can often be accelerated due to improved mixing and heat transfer, leading to higher throughput. acs.org
Automated Synthesis: Coupling flow reactors with automated platforms enables the rapid synthesis of compound libraries for screening and optimization. researchgate.net Automated systems using pre-packaged reagent cartridges or reconfigurable modules can streamline multi-step syntheses, reducing manual labor and the potential for human error. researchgate.netyoutube.com This approach is ideal for exploring derivatives of this compound by systematically varying reaction partners and conditions.
Advanced In Situ Spectroscopic Techniques for Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. Advanced in situ spectroscopic techniques, which monitor reactions in real-time without altering the reaction environment, are powerful tools for gaining these insights.
Future research will likely involve the application of:
In Situ NMR Spectroscopy: Techniques like 19F NMR are particularly valuable for studying fluorination reactions. acs.org By monitoring the reaction mixture directly in the NMR tube, researchers can identify reactive intermediates, track the consumption of reactants and the formation of products, and elucidate complex reaction pathways. nih.govresearchgate.netscispace.com
In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can provide real-time information on the concentration of key species and the formation and breaking of chemical bonds. They are particularly useful for monitoring the progress of hazardous reactions, such as nitration, allowing for immediate detection of any deviations from the desired reaction profile. researchgate.netresearchgate.net
Combined Techniques: The integration of multiple in situ techniques (e.g., spectroscopy with calorimetry) can provide a comprehensive picture of a reaction's kinetic and thermodynamic profile, leading to a more complete mechanistic understanding.
| Technique | Information Gained | Relevance to this compound Chemistry |
|---|---|---|
| In Situ19F NMR | Tracking of fluorinated species, identification of intermediates in fluorination reactions. | Elucidating the mechanism of C-F bond formation on the thiazole ring. acs.orgresearchgate.net |
| In Situ FTIR/Raman | Real-time concentration profiles, detection of functional group changes (e.g., -NO₂ formation). | Monitoring nitration kinetics and identifying transient species. researchgate.net |
| X-ray Diffraction (XRD) | Structural changes in solid catalysts or reagents during reaction. | Understanding catalyst activation and deactivation in heterogeneous catalysis. acs.org |
Computational Design of Novel Derivatives with Predicted Reactivity Profiles
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. It allows for the in silico design of novel molecules and the prediction of their chemical properties and reactivity before their synthesis is attempted in the laboratory.
Future directions in this area will focus on:
Reactivity Prediction: DFT calculations can be used to determine the electronic structure of this compound. Analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.netacs.orgnih.gov
Screening of Derivatives: Computational methods can be used to rapidly screen virtual libraries of this compound derivatives. By calculating key properties such as stability, electronic character, and reactivity indices, researchers can prioritize the synthesis of candidates with the most promising profiles for specific applications. mdpi.com
Mechanism Elucidation: Computational modeling can be used in concert with experimental data to support or refute proposed reaction mechanisms. By calculating the energy profiles of different reaction pathways, researchers can identify the most favorable routes and transition states, providing a detailed picture of how transformations occur at the molecular level. uni-duesseldorf.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
